6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Description

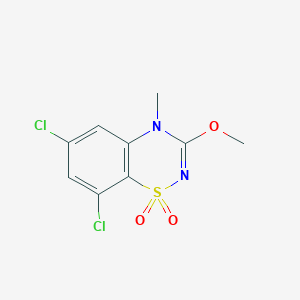

6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a benzothiadiazine derivative characterized by a bicyclic core containing sulfur and nitrogen heteroatoms. Key structural features include:

- Dichloro substituents at positions 6 and 8, which enhance electron deficiency and influence lipophilicity.

- Methyl group at position 4, providing steric stabilization and modulating ring conformation.

- Sulfur dioxide moiety, which introduces strong dipole interactions, affecting solubility and stability .

Properties

Molecular Formula |

C9H8Cl2N2O3S |

|---|---|

Molecular Weight |

295.14 g/mol |

IUPAC Name |

6,8-dichloro-3-methoxy-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |

InChI |

InChI=1S/C9H8Cl2N2O3S/c1-13-7-4-5(10)3-6(11)8(7)17(14,15)12-9(13)16-2/h3-4H,1-2H3 |

InChI Key |

VOZFJXYVIDTFIC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC(=C2)Cl)Cl)S(=O)(=O)N=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate chlorinated aniline derivatives with methoxy and methyl substituents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, followed by cyclization to form the benzothiadiazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiadiazine ring .

Scientific Research Applications

6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly aldose reductase inhibitors.

Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets, such as enzymes. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The table below summarizes key structural and functional differences between 6,8-dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide and related compounds:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The methoxy group (OCH₃) in the target compound donates electrons, contrasting with electron-withdrawing Cl/F substituents in analogs. This may reduce electrophilic substitution rates compared to halogenated derivatives .

- Steric and Conformational Effects : The 4-methyl group in the target compound stabilizes ring conformation, similar to diazoxide, but substituents at positions 6 and 8 introduce steric constraints absent in analogs with single halogen substituents .

- Dipole Interactions: The sulfur dioxide moiety enhances solubility in polar solvents across all analogs, but dichloro substitution in the target compound may reduce aqueous solubility relative to mono-halogenated derivatives .

Q & A

Basic: What are the standard synthetic routes for 6,8-Dichloro-3-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide, and what reaction conditions are critical for high yields?

Methodological Answer:

The synthesis typically involves cyclization and halogenation steps. A common approach includes:

- Cyclization : Reacting sulfonamide precursors (e.g., 2-amino-5,7-dichloro-3-methylbenzenesulfonamide) with aldehydes/ketones in ethanol or methanol under basic conditions (e.g., KOH) at reflux temperatures (~80°C) .

- Chlorination : Use of N-chlorosuccinimide (NCS) or Cl₂ gas in solvents like CCl₄, catalyzed by benzoyl peroxide (BPO) at 60–80°C to introduce chlorine atoms at specific positions .

Critical Conditions : - Solvent polarity (polar aprotic solvents enhance cyclization).

- Temperature control to avoid side reactions (e.g., over-chlorination).

- Catalyst selection (BPO accelerates radical-based chlorination) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization?

Methodological Answer:

Discrepancies often arise from impurities, tautomerism, or crystallographic packing effects. Strategies include:

- Cross-Validation : Compare NMR (¹H/¹³C) and IR data with computational predictions (DFT calculations for expected vibrational modes) .

- X-Ray Diffraction : Single-crystal X-ray analysis provides unambiguous confirmation of the molecular structure, including bond lengths and angles (e.g., C–S=O and Cl–C geometries) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, distinguishing isotopic patterns of Cl atoms .

Basic: What analytical techniques are essential for confirming purity and structural integrity?

Methodological Answer:

- HPLC/UPLC : Quantify purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles (critical for pharmacological applications) .

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced: What strategies optimize bioactivity while minimizing off-target effects in pharmacological studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like bacterial dihydrofolate reductase (DHFR) .

- Selectivity Assays : Use parallel artificial membrane permeability assays (PAMPA) to evaluate membrane penetration vs. off-target binding .

Advanced: How do reaction solvent and catalyst choices influence the scalability of synthesis?

Methodological Answer:

- Solvent Selection :

- Dichloroethane (DCE) enables high-temperature cyclization without side reactions, but it requires careful waste management .

- Ethanol/methanol are greener alternatives but may lower yields due to poor solubility of intermediates .

- Catalyst Optimization :

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile chlorinated byproducts .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods aid in predicting the compound’s reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) to assess hydrolytic stability .

- QSAR Models : Train models on benzothiadiazine derivatives to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: What are the key pharmacological targets studied for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.